molecular formula C18H16F3N3O2S2 B2812515 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252826-40-6

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2812515
CAS No.: 1252826-40-6
M. Wt: 427.46
InChI Key: KGMJLNZNUXMMGD-UHFFFAOYSA-N
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Description

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and a trifluoromethylphenyl group, which often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Group: This can be achieved through alkylation reactions using propyl halides.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, organometallics, and various catalysts (e.g., palladium, copper) are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the thieno[3,2-d]pyrimidine core.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The trifluoromethylphenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-oxo-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-({4-oxo-3-ethyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

The unique combination of the propyl group and the trifluoromethylphenyl group in 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide provides distinct physicochemical properties, such as enhanced stability and bioavailability, which may not be present in similar compounds.

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S2/c1-2-7-24-16(26)15-13(6-8-27-15)23-17(24)28-10-14(25)22-12-5-3-4-11(9-12)18(19,20)21/h3-6,8-9H,2,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMJLNZNUXMMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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